
Dihydro-myrcenol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro-myrcenol acetate, also known as 2,6-dimethyl-7-octen-2-yl acetate, is a chemical compound with the molecular formula C12H22O2. It is widely used in the fragrance industry due to its fresh, clean, citrus, and floral odor. This compound is particularly valued for its stability and unique scent profile, making it a popular choice in various applications, especially in soaps and perfumes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dihydro-myrcenol acetate can be synthesized through the esterification of dihydromyrcenol with acetic acid in the presence of magnesium oxide as a catalyst . Another method involves the controlled hydrogenation of myrcenyl acetate .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification processes. The reaction is carried out under controlled conditions to ensure high yield and purity. The use of magnesium oxide as a catalyst is common due to its effectiveness in promoting the esterification reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Dihydro-myrcenol acetate primarily undergoes esterification reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Esterification: Acetic acid and magnesium oxide as a catalyst.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Esterification: this compound.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound, such as dihydro-myrcenol.
Applications De Recherche Scientifique
Dihydro-myrcenol acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a fragrance ingredient in the synthesis of various aromatic compounds.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Widely used in the fragrance industry for its fresh, citrusy scent.
Mécanisme D'action
The mechanism of action of dihydro-myrcenol acetate involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic citrus and floral scent. The molecular targets include olfactory receptor proteins, which are part of the G-protein coupled receptor family .
Comparaison Avec Des Composés Similaires
Myrcenyl acetate: Similar in structure but less stable and tends to polymerize upon standing.
Dihydromyrcenol: Shares a similar scent profile but lacks the ester functional group, resulting in different chemical properties.
Uniqueness: Dihydro-myrcenol acetate is unique due to its stability and distinct citrusy-floral odor. Unlike myrcenyl acetate, it does not polymerize easily, making it more suitable for long-term storage and use in various fragrance formulations .
Propriétés
Numéro CAS |
88969-41-9 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
(2-methyl-6-methylideneoctan-2-yl) acetate |
InChI |
InChI=1S/C12H22O2/c1-6-10(2)8-7-9-12(4,5)14-11(3)13/h2,6-9H2,1,3-5H3 |
Clé InChI |
VHVRYMDFTKNLFA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C)CCCC(C)(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


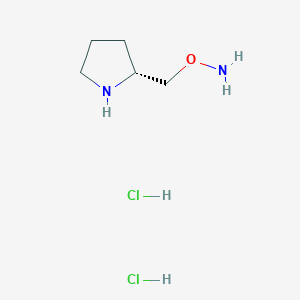
![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)
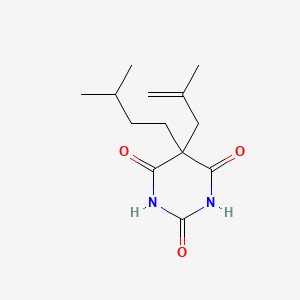
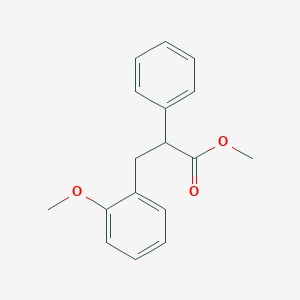

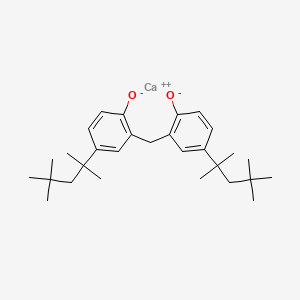
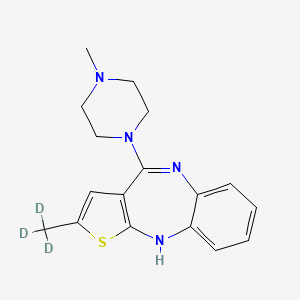
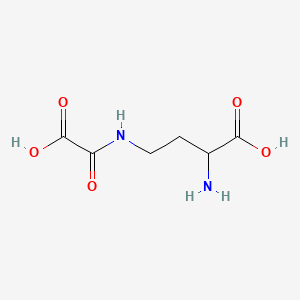
![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)
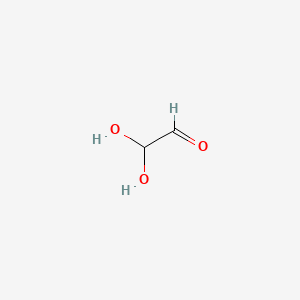
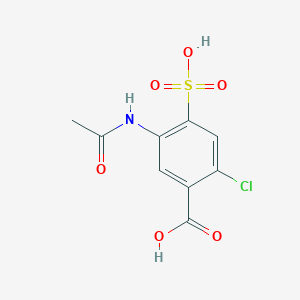


![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)
